N-(1,2-oxazol-3-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
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Overview
Description
N-(1,2-oxazol-3-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a complex organic compound that features a unique combination of an oxazole ring and a cyclopenta[c]pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring followed by the construction of the cyclopenta[c]pyridazinone moiety. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The cyclopenta[c]pyridazinone moiety can be reduced to form dihydropyridazinones.
Substitution: Electrophilic substitution reactions can occur on the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Dihydropyridazinones.
Substitution: Alkylated or acylated oxazole derivatives.
Scientific Research Applications
N-(1,2-oxazol-3-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Potential use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopenta[c]pyridazinone moiety can inhibit specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Oxazole derivatives: Compounds containing oxazole rings with various substituents.
Uniqueness
N-(1,2-oxazol-3-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is unique due to its combination of an oxazole ring and a cyclopenta[c]pyridazinone moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8(13(19)14-11-5-6-20-16-11)17-12(18)7-9-3-2-4-10(9)15-17/h5-8H,2-4H2,1H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDMYTPUDPTGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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